molecular formula C12H14ClN5O B12271330 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine

Cat. No.: B12271330
M. Wt: 279.72 g/mol
InChI Key: VZUBTHGYHXRVEU-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate alkylating agents.

    Azetidine ring formation: The azetidine ring can be synthesized by cyclization reactions involving suitable amines and halides.

    Pyrimidine ring synthesis: The pyrimidine ring is often formed through condensation reactions involving methoxy-substituted precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: A precursor in the synthesis of the target compound.

    Azetidine derivatives: Compounds containing the azetidine ring, which may have similar chemical properties.

    Methoxypyrimidine derivatives: Compounds with the methoxypyrimidine structure, which may exhibit similar biological activities.

Uniqueness

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and potential for novel therapeutic agents.

Properties

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C12H14ClN5O/c1-19-12-2-11(14-8-15-12)17-4-9(5-17)6-18-7-10(13)3-16-18/h2-3,7-9H,4-6H2,1H3

InChI Key

VZUBTHGYHXRVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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